Cas no 183118-10-7 (Borane isoamylsulfide complex)

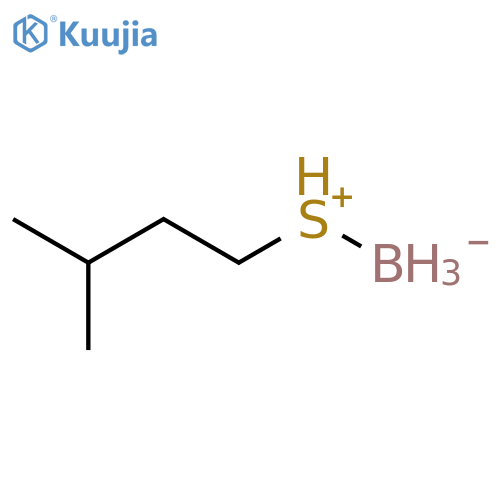

Borane isoamylsulfide complex structure

商品名:Borane isoamylsulfide complex

Borane isoamylsulfide complex 化学的及び物理的性質

名前と識別子

-

- Borane isoamylsulfide complex

- boron,3-methyl-1-(3-methylbutylsulfanyl)butane

- borane-diisoamyl sulfide

- Borane isoamylsulfide

- isoamylsulfide borane complex

-

- MDL: MFCD03427258

- インチ: 1S/C5H15BS/c1-5(2)3-4-7-6/h5,7H,3-4H2,1-2,6H3

- InChIKey: CXWJDODMKJIJQZ-UHFFFAOYSA-N

- ほほえんだ: C(C[SH+][BH3-])C(C)C

計算された属性

- せいみつぶんしりょう: 116.08300

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 66.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.814

- フラッシュポイント: 25 ºC

- PSA: 32.09000

- LogP: 1.31380

- ようかいせい: 未確定

Borane isoamylsulfide complex セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H226-H261-H314

- 警告文: P231 + P232-P280-P305 + P351 + P338-P310-P422

- 危険物輸送番号:UN 3398

- WGKドイツ:3

- 危険カテゴリコード: R8;R10;R14;R34

- セキュリティの説明: S17; S26; S36/37/39; S45

-

危険物標識:

- セキュリティ用語:S17-26-36/37/39-45

- リスク用語:R8; R10; R14; R34

Borane isoamylsulfide complex 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029272-1ml |

Borane isoamylsulfide complex |

183118-10-7 | 97% | 1ml |

¥223 | 2024-05-25 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029272-5ml |

Borane isoamylsulfide complex |

183118-10-7 | 97% | 5ml |

¥889 | 2024-05-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B131809-1ml |

Borane isoamylsulfide complex |

183118-10-7 | 1ml |

¥179.00 | 2021-05-25 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B131809-5ml |

Borane isoamylsulfide complex |

183118-10-7 | 5ml |

¥718.00 | 2021-05-25 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-227512-1 ml |

Borane isoamylsulfide complex, |

183118-10-7 | 1 ml |

¥241.00 | 2023-09-05 |

Borane isoamylsulfide complex 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

183118-10-7 (Borane isoamylsulfide complex) 関連製品

- 544-02-5(Diisoamyl sulfide)

- 66481-77-4(ethyl isoamyl sulfide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量